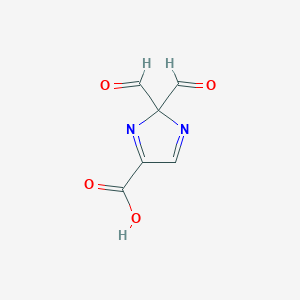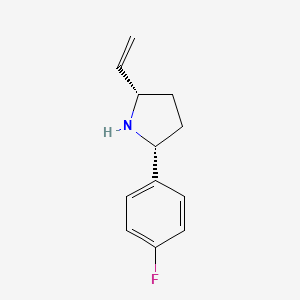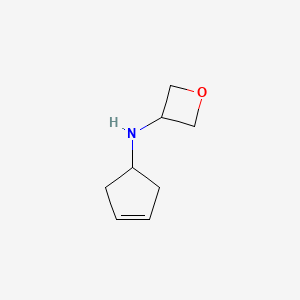
N-(Cyclopent-3-en-1-yl)oxetan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclopent-3-en-1-yl)oxetan-3-amine is a compound that features a cyclopentene ring attached to an oxetane ring with an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopent-3-en-1-yl)oxetan-3-amine can be achieved through a tandem strategy that combines allylic amination and ring-opening of oxetanes. Specifically, N-aryl oxetan-3-amines undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles . Another method involves the preparation of 3-oximinooxetane, which can be reduced to obtain the corresponding amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis typically involves standard organic synthesis techniques such as amination and ring-opening reactions. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Cyclopent-3-en-1-yl)oxetan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert oximes to amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peroxy acids are commonly used for oxidation reactions.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used for reduction.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.
Major Products Formed
Oxidation: Oxides and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Cyclopent-3-en-1-yl)oxetan-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound is used in the synthesis of β-lactamase inhibitors and phosphatidylinositol-5-phosphate-4-kinase inhibitors.
Materials Science: It is used in the development of new materials with unique properties due to its structural features.
Biology: The compound can be used in the study of enzyme inhibition and other biological processes.
Mécanisme D'action
The mechanism of action of N-(Cyclopent-3-en-1-yl)oxetan-3-amine involves its interaction with molecular targets such as enzymes. For example, it can inhibit β-lactamase enzymes by binding to the active site and preventing the hydrolysis of β-lactam antibiotics . The pathways involved include enzyme inhibition and potential interactions with other biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-(Cyclopent-3-en-1-yl)oxetan-3-amine is unique due to its combination of a cyclopentene ring and an oxetane ring with an amine group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
N-cyclopent-3-en-1-yloxetan-3-amine |
InChI |
InChI=1S/C8H13NO/c1-2-4-7(3-1)9-8-5-10-6-8/h1-2,7-9H,3-6H2 |
Clé InChI |
STOGXUFZPDTYKK-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC1NC2COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


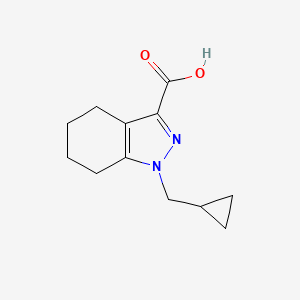
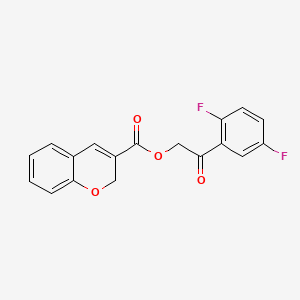
![Benzoic acid, 3-[3-[4-(dimethylamino)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12949109.png)
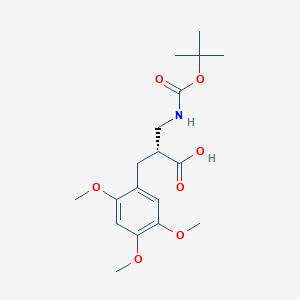


![1-Bromo-3-chlorodibenzo[b,d]furan-4-ol](/img/structure/B12949140.png)
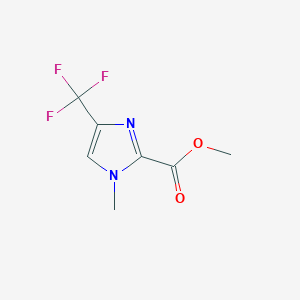
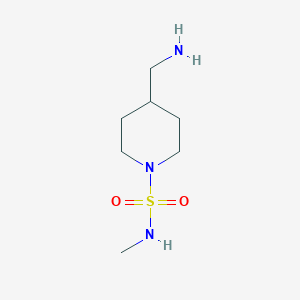
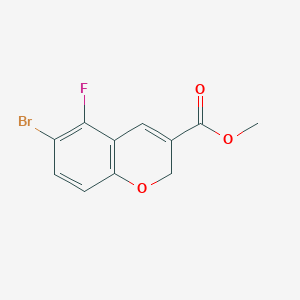
![13-ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1,3(7),8-triene-6,10,12-trione](/img/structure/B12949157.png)
